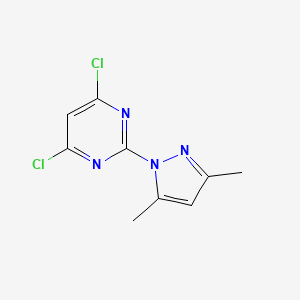

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms and methyl groups in its structure can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-pyrazole and 4,6-dichloropyrimidine.

Reaction: The 3,5-dimethyl-pyrazole is reacted with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

Reduction: Dechlorinated or modified pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.

Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:

Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.

Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Dichloro-2-(1H-pyrazol-1-yl)-pyrimidine: Similar structure but lacks the methyl groups on the pyrazole ring.

2-(3,5-Dimethyl-pyrazol-1-yl)-4,6-dimethyl-pyrimidine: Similar structure but has additional methyl groups on the pyrimidine ring.

4-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine: Similar structure but has only one chlorine atom on the pyrimidine ring.

Uniqueness

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and enzymatic inhibition.

- IUPAC Name : 4,6-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

- Molecular Formula : C9H8Cl2N4

- CAS Number : 1214993-72-2

- Molecular Weight : 243.1 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens.

In Vitro Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several pyrazole derivatives through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests. The results indicated:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| 4a | 0.22 | - | Staphylococcus aureus |

| 5a | 0.25 | - | Staphylococcus epidermidis |

| 7b | 0.20 | - | Various Gram-positive bacteria |

| 10 | - | - | - |

| 13 | - | - | - |

These results suggest that the compound exhibits strong antimicrobial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been investigated. The compound's ability to inhibit cancer cell proliferation was evaluated in several studies.

Cell Line Studies

In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated promising cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 9.46 |

| MDA-MB-231 | 11.73 |

These values indicate that the compound is more effective than standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM in similar assays .

Enzymatic Inhibition

The compound has also shown potential as an inhibitor of specific enzymes. A notable study focused on its role as an inhibitor of insulin-regulated aminopeptidase (IRAP). The findings suggested:

- Selectivity : The compound exhibited excellent selectivity against homologous aminopeptidases.

- Mechanism : It operates through an uncompetitive inhibition mechanism.

This suggests potential therapeutic applications in metabolic disorders where IRAP plays a crucial role .

Safety and Toxicity Profile

Safety assessments are critical for any therapeutic agent. Preliminary studies on the toxicity profile of the compound indicated a favorable safety margin when administered in vivo at doses up to 40 mg/kg in mice, showing no significant adverse effects over a short duration .

Eigenschaften

Molekularformel |

C9H8Cl2N4 |

|---|---|

Molekulargewicht |

243.09 g/mol |

IUPAC-Name |

4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |

InChI-Schlüssel |

UNCISDQFYQJMHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.